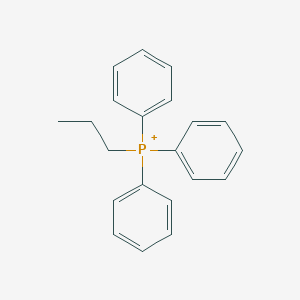

Triphenyl(propyl)phosphonium

Description

Significance of Quaternary Phosphonium (B103445) Salts in Contemporary Chemical Research

Quaternary phosphonium salts (QPS) are integral to modern chemical research due to their multifaceted applications. nih.gov They serve as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, and are also employed as reagents in a variety of organic transformations. researchgate.netsmolecule.com Their stability and versatility make them valuable in numerous synthetic processes. chinesechemsoc.org Furthermore, QPS are foundational in the synthesis of phosphonium ylides, which are crucial for the Wittig reaction, a cornerstone of alkene synthesis. wikipedia.org In recent years, their application has expanded into materials science, where they are used in the creation of ionic liquids, and in medicinal chemistry, where their ability to target mitochondria has been explored. researchgate.netresearchgate.netrsc.org The development of chiral quaternary phosphonium salts has also opened new avenues in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. chinesechemsoc.orgchinesechemsoc.org

Positioning of Triphenyl(propyl)phosphonium in Advanced Synthetic and Materials Chemistry

This compound, with its specific combination of three phenyl groups and one propyl group attached to the phosphorus center, is a noteworthy example of a quaternary phosphonium salt. This specific structure imparts a balance of steric bulk and electronic properties that make it suitable for a range of applications. In advanced synthetic chemistry, it is utilized as a precursor to the corresponding ylide for the Wittig reaction and as a catalyst in various organic transformations. smolecule.com Its role extends to materials chemistry, where it can be incorporated into polymers or used in the synthesis of functional materials. allgreenchems.comrsc.org For instance, the triphenylphosphonium cation's lipophilic nature facilitates its use in modifying nanoparticles for enhanced cellular uptake. nih.gov The synthesis of derivatives, such as triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, has led to the development of reusable, Brønsted-acidic ionic liquid catalysts, showcasing the compound's adaptability for creating "green" chemical processes. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

The utility of this compound in various chemical applications is underpinned by its distinct physical and chemical properties.

| Property | Value/Description |

| Appearance | White crystalline powder chemicalbook.com |

| Molecular Formula | C21H22P+ |

| Counterion | Typically a halide (e.g., Br-, I-) or other anion |

| Solubility | Varies depending on the counterion, but generally soluble in polar organic solvents. |

| Thermal Stability | Generally stable under normal conditions. |

Synthesis of this compound

The primary method for synthesizing this compound salts involves the quaternization of triphenylphosphine (B44618). This is a classic example of a nucleophilic substitution reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.

A common synthetic route involves the reaction of triphenylphosphine with a propyl halide, such as 1-iodopropane (B42940) or 1-bromopropane (B46711). nih.govacs.org The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as toluene (B28343). nih.govacs.org

General Reaction Scheme: P(C₆H₅)₃ + CH₃CH₂CH₂-X → [P(C₆H₅)₃(CH₂CH₂CH₃)]⁺X⁻ (where X = I, Br)

For example, the synthesis of this compound conjugates has been achieved by refluxing a solution of the corresponding (3-iodopropyl)benzene derivative and triphenylphosphine in dry toluene. nih.govacs.org

Applications in Organic Synthesis

This compound and its derivatives are valuable tools in the arsenal (B13267) of synthetic organic chemists.

Wittig Reaction

One of the most prominent applications of this compound salts is as a precursor to the corresponding phosphonium ylide for the Wittig reaction. The salt is first deprotonated using a strong base to form the ylide, which then reacts with an aldehyde or ketone to produce an alkene. This reaction is a highly reliable method for forming carbon-carbon double bonds with good stereochemical control.

Phase-Transfer Catalysis

This compound bromide has been shown to act as an effective phase-transfer catalyst. smolecule.com In this role, it facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction can proceed more efficiently. An example is its use in the carboxylation of styrene (B11656) oxide. smolecule.com

Catalysis in Other Organic Reactions

Beyond phase-transfer catalysis, derivatives of this compound have been developed as specialized catalysts. For instance, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide acts as a reusable, green Brønsted-acidic ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives. researchgate.netresearchgate.net

Role in Materials Science

The unique properties of this compound and related structures have led to their use in the development of advanced materials.

Ionic Liquids

Quaternary phosphonium salts, including those with a propyl group, are a class of ionic liquids. These materials are salts that are liquid at or near room temperature and possess interesting properties such as low vapor pressure, high thermal stability, and tunable solubility. Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide is an example of a task-specific ionic liquid designed for catalytic applications. researchgate.netresearchgate.net

Functionalized Nanoparticles

The triphenylphosphonium cation is known for its ability to target and accumulate within mitochondria due to the negative mitochondrial membrane potential. rsc.orgnih.gov This property has been exploited in materials science to create functionalized nanoparticles for biomedical applications. By attaching triphenylphosphonium moieties to the surface of nanoparticles, their cellular uptake and delivery to specific organelles can be enhanced. nih.gov This strategy has been used to improve the efficacy of algicidal agents by modifying mesoporous silica (B1680970) nanoparticles with the triphenylphosphonium cation. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

15912-75-1 |

|---|---|

Molecular Formula |

C21H23BrP+ |

Molecular Weight |

386.3 g/mol |

IUPAC Name |

triphenyl(propyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |

InChI Key |

XMQSELBBYSAURN-UHFFFAOYSA-N |

SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Other CAS No. |

15912-75-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Pathways for Triphenyl Propyl Phosphonium and Analogues

Quaternization Reactions of Tertiary Phosphines

The most fundamental and widely employed method for synthesizing triphen(propyl)phosphonium salts is the quaternization of triphenylphosphine (B44618). This process involves the reaction of the tertiary phosphine (B1218219) with an appropriate alkyl halide.

Nucleophilic Substitution Reactions with Alkyl Halides

The synthesis of triphenyl(propyl)phosphonium salts is typically achieved through the nucleophilic substitution reaction of triphenylphosphine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940). nih.govwikipedia.org This reaction is a classic example of quaternization, where the phosphorus atom of the phosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.orgddugu.ac.in

The efficiency and outcome of the quaternization reaction are significantly influenced by the choice of solvent and the temperature at which the reaction is conducted. acs.org A variety of solvents can be employed, with the selection often depending on the reactivity of the alkyl halide and the desired reaction rate.

Anhydrous Toluene (B28343) and Xylene: These non-polar, high-boiling point solvents are frequently used for the synthesis of this compound salts. nih.govbas.bg Reactions are typically carried out under reflux conditions to drive the reaction to completion. For instance, the reaction of triphenylphosphine with (3-iodopropyl)benzene in dry toluene under reflux for 7 hours yields the corresponding this compound conjugate. nih.govacs.org Similarly, microwave irradiation in xylene or toluene for a short duration of 2 minutes has been shown to produce (3-bromopropyl)triphenylphosphonium bromide in high yields. bas.bg

Dichloromethane (B109758) (DCM): As a polar aprotic solvent, dichloromethane is also a suitable medium for these reactions. mdpi.com Its ability to dissolve both the phosphine and the alkyl halide facilitates the reaction.

Solvent-Free Conditions: In some instances, the reaction can be performed neat, without any solvent. Microwave irradiation of a mixture of 1,3-dibromopropane (B121459) and triphenylphosphine has been demonstrated to be an effective solvent-free method for synthesizing (3-bromopropyl)triphenylphosphonium bromide. bas.bg

Microwave Irradiation: This technique has emerged as a rapid and efficient alternative to conventional heating. It significantly reduces reaction times, often from hours to minutes, while providing good to excellent yields of the desired phosphonium (B103445) salt. bas.bg

The choice of solvent can also be used to selectively synthesize mono- or diphosphonium salts from dihaloalkanes. For example, the reaction of dichloroxylenes with phosphines in toluene selectively yields the monophosphonium salt, whereas conducting the reaction in a more polar solvent like DMF favors the formation of the diphosphonium salt. researchgate.net

Table 1: Solvent and Temperature Effects on this compound Synthesis

| Alkyl Halide | Phosphine | Solvent | Temperature | Reaction Time | Yield | Reference |

| (3-Iodopropyl)benzene | Triphenylphosphine | Dry Toluene | Reflux | 7 h | 57-92% | nih.govacs.org |

| 1,3-Dibromopropane | Triphenylphosphine | Toluene | Microwave | 2 min | 81-93% | bas.bg |

| 1,3-Dibromopropane | Triphenylphosphine | Xylene | Microwave | 2 min | 81-93% | bas.bg |

| 1,3-Dibromopropane | Triphenylphosphine | None | Microwave | 2 min | 81-93% | bas.bg |

| Dichloroxylene | Phosphine | Toluene | Reflux | N/A | Selective for mono-salt | researchgate.net |

| Dichloroxylene | Phosphine | DMF | Reflux | N/A | Selective for di-salt | researchgate.net |

This table is interactive. Users can sort and filter the data based on the provided columns.

The formation of this compound salts from triphenylphosphine and an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgddugu.ac.in In this process, the lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. wikipedia.org This attack occurs from the side opposite to the leaving group (the halide ion), leading to an inversion of configuration at the carbon center if it is chiral.

The transition state of the reaction involves a pentacoordinate phosphorus species where the P-C bond is forming and the C-X (X = halide) bond is breaking simultaneously. ddugu.ac.in The rate of this reaction is dependent on the concentration of both the triphenylphosphine and the alkyl halide. google.com

Factors that favor SN2 reactions also facilitate the formation of phosphonium salts. These include:

Steric Hindrance: Less sterically hindered alkyl halides react more readily. wikipedia.orgddugu.ac.in Primary alkyl halides, like 1-bromopropane, are ideal substrates.

Leaving Group Ability: The reaction rate is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. Iodides are the best leaving groups, making the reaction faster.

Solvent Polarity: Polar aprotic solvents can stabilize the charged transition state, accelerating the reaction. acs.org However, as seen in the selective synthesis of mono- or diphosphonium salts, the choice of solvent can be a powerful tool to control the reaction outcome. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthetic utility of this compound salts can be expanded by incorporating various functional groups into the propyl chain. These functionalized derivatives are valuable precursors for a wide range of applications.

One common strategy involves the reaction of triphenylphosphine with a propyl halide that already contains a desired functional group. For instance, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide has been synthesized by reacting triphenylphosphine with 3-bromopropanol, followed by sulfation. researchgate.netresearchgate.net This compound acts as a Brønsted-acidic ionic liquid catalyst.

Another approach is to modify a pre-formed phosphonium salt. For example, [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is prepared by first reacting triphenylphosphine with 1,3-dibromopropane to form (3-bromopropyl)triphenylphosphonium bromide. google.com This intermediate is then reacted with a dimethylamine (B145610) aqueous solution to introduce the amino group. google.com

Furthermore, triphenylphosphonium moieties can be conjugated to more complex molecules. For example, derivatives of ciprofloxacin (B1669076) have been functionalized with a triphenylphosphonium group via ester or amide linkages to enhance their antibacterial activity. preprints.org This involves coupling the carboxylic acid group of ciprofloxacin with a triphenylphosphonium-containing alcohol or amine. preprints.org

Polymer-Supported Phosphonium Salt Synthesis for Heterogeneous Systems

To simplify product isolation and enable catalyst recycling, triphenylphosphine can be immobilized on a polymer support. nih.govresearchgate.net Polystyrene-supported triphenylphosphine (PS-TPP) is a commonly used solid-phase reagent. nih.govresearchgate.net

The synthesis of polymer-supported this compound salts involves the reaction of PS-TPP with a suitable propyl halide. These polymer-bound phosphonium salts can then be used in various reactions, such as the Wittig reaction. nih.gov The key advantage of this approach is that the byproduct, polymer-supported triphenylphosphine oxide, can be easily removed by filtration, simplifying the purification of the desired alkene product. nih.gov

The loading of the phosphonium salt on the polymer can be determined by elemental analysis. up.ac.za These polymer-supported reagents have been successfully employed in both batch and flow chemistry applications, demonstrating their versatility and practical utility. up.ac.za For instance, polymer-supported phosphonium salts have been used in the synthesis of dipeptides and in multi-step syntheses of complex natural products. nih.govcam.ac.uk

Purification and Isolation Methodologies for High-Purity this compound Salts

The purification of this compound salts is crucial to ensure their effectiveness in subsequent reactions. The primary byproducts of the synthesis are typically unreacted triphenylphosphine and triphenylphosphine oxide.

A common and effective method for purification is recrystallization . researchgate.net The choice of solvent for recrystallization is critical and depends on the solubility of the phosphonium salt and the impurities. Often, a solvent system consisting of a good solvent and an anti-solvent is employed. For instance, dissolving the crude product in a minimal amount of a solvent like dichloromethane or ethanol, followed by the slow addition of an anti-solvent such as diethyl ether or hexane, can induce crystallization of the pure phosphonium salt. researchgate.net

For hygroscopic or oily phosphonium salts, which can be challenging to crystallize, several techniques can be applied. researchgate.net These include:

Azeotropic removal of water by repeated evaporation from dry toluene. researchgate.net

Vapor diffusion of an anti-solvent (e.g., hexane) into a solution of the salt in a good solvent (e.g., toluene). researchgate.net

Low-temperature crystallization, sometimes involving cooling the sample to very low temperatures (e.g., with dry ice) and allowing it to warm up slowly to promote nucleation. researchgate.net

In some cases, simple filtration and washing are sufficient. For example, after refluxing triphenylphosphine and (3-iodopropyl)benzene in toluene, the product can be obtained by cooling the reaction mixture, filtering the resulting precipitate, and washing it. nih.govacs.org

For polymer-supported phosphonium salts, purification is inherently simpler. The solid-supported reagent can be washed extensively with various solvents to remove any soluble impurities, leaving the pure polymer-bound phosphonium salt. google.com

Mechanistic Investigations of Triphenyl Propyl Phosphonium Ylide Reactivity

Principles of Phosphonium (B103445) Ylide Generation

Phosphonium ylides are typically generated in situ from their corresponding phosphonium salts. commonorganicchemistry.comwikipedia.org These salts are prepared by the quaternization of a phosphine (B1218219), usually triphenylphosphine (B44618), with an alkyl halide. wikipedia.orglibretexts.org For triphenyl(propyl)phosphonium, this involves the SN2 reaction between triphenylphosphine and a propyl halide, such as 1-iodopropane (B42940).

The generation of a phosphonium ylide involves the deprotonation of the alkylphosphonium salt at the carbon atom adjacent to the phosphorus. libretexts.org The hydrogen atoms on this α-carbon are acidic due to the electron-withdrawing nature of the adjacent positively charged phosphonium group. masterorganicchemistry.com The pKa of a typical alkyltriphenylphosphonium salt is around 22, necessitating the use of a strong base for deprotonation. masterorganicchemistry.com

Commonly employed strong bases for this purpose include organolithium reagents like n-butyllithium (n-BuLi) and metal hydrides such as sodium hydride (NaH). libretexts.orgmasterorganicchemistry.com The reaction is an acid-base equilibrium that lies on the side of the products due to the strength of the base used.

n-Butyllithium (n-BuLi): This is a very common and effective base for generating ylides. libretexts.orgmasterorganicchemistry.com It rapidly and irreversibly deprotonates the phosphonium salt to form the ylide, lithium salt (e.g., LiBr), and butane. libretexts.org

Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is also frequently used. organic-chemistry.org The reaction produces the ylide, sodium salt, and hydrogen gas.

The equilibrium of ylide formation can be influenced by factors such as the basicity of the anion and the solvent. nih.gov In some contexts, an equilibrium can be established between the ylide and other reactive species, but with strong bases like n-BuLi, the formation is generally driven to completion. nih.govucc.ie

| Base | Chemical Formula | Typical Ylide Type Generated | Byproducts |

|---|---|---|---|

| n-Butyllithium | n-BuLi | Stabilized, Semi-stabilized, Non-stabilized | Lithium Salt, Butane |

| Sodium Hydride | NaH | Stabilized, Semi-stabilized, Non-stabilized | Sodium Salt, Hydrogen Gas |

| Sodium Amide | NaNH₂ | Non-stabilized | Sodium Salt, Ammonia |

| Potassium tert-butoxide | t-BuOK | Stabilized, Non-stabilized (in situ) | Potassium Salt, tert-Butanol |

A phosphorus ylide is technically defined as a neutral, dipolar species with opposite formal charges on adjacent atoms. masterorganicchemistry.comdalalinstitute.com The electronic structure of an ylide like this compound ylide is best described as a resonance hybrid of two main canonical forms:

The Ylide Form: This structure features a carbanion adjacent to a positively charged phosphonium ion (Ph₃P⁺–C⁻HR). It highlights the nucleophilic character of the α-carbon. wikipedia.orge-bookshelf.de

The Ylene Form: This form depicts a double bond between the phosphorus and carbon atoms (Ph₃P=CHR), satisfying the octet rule for carbon. e-bookshelf.de

Computational and experimental studies suggest that the actual electronic distribution has significant zwitterionic (ylide) character. nih.govepfl.ch The contribution of the ylenic form, which would require (d-p)π bonding involving phosphorus d-orbitals, is considered minimal as these orbitals are energetically unfavorable. nih.gov The bonding is primarily described by the strong electrostatic attraction between the positively charged phosphorus and the negatively charged carbon. wikipedia.org This dipolar nature makes the ylidic carbon a potent nucleophile, ready to attack electrophilic centers like the carbon of a carbonyl group. masterorganicchemistry.comtotal-synthesis.com

Catalytic Applications of Triphenyl Propyl Phosphonium Derivatives

Phase-Transfer Catalysis with Triphenyl(propyl)phosphonium Salts

This compound salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. ontosight.airsc.orgtandfonline.com The catalytic activity of these phosphonium (B103445) salts is rooted in their ability to exchange their anion for a reactant anion in the aqueous or solid phase, forming a lipophilic ion pair that can then migrate into the organic phase to react with the substrate. core.ac.uk

Mechanisms and Scope in Organic Transformations

The mechanism of phase-transfer catalysis involving phosphonium salts generally follows an extraction mechanism. core.ac.uk The phosphonium cation (Q+) initially present in the organic phase exchanges its counter-ion for a reactant anion from the aqueous or solid phase. This newly formed ion pair (Q+Y-) is then extracted into the organic phase where it reacts with the organic substrate. core.ac.uk After the reaction, the phosphonium cation, now paired with the leaving group, returns to the interface to repeat the catalytic cycle.

The lipophilicity of the phosphonium salt, determined by the nature of the organic substituents on the phosphorus atom, is a crucial factor influencing its catalytic efficiency. Longer alkyl chains on the phosphonium cation generally lead to increased lipophilicity and enhanced catalytic activity. This compound salts, with their three phenyl groups and one propyl group, offer a balance of lipophilicity and stability, making them effective catalysts for a variety of organic transformations.

These transformations include nucleophilic substitution reactions, such as the synthesis of alkyl halides and ethers, and condensation reactions. rsc.org For instance, they have been successfully employed in the Pechman condensation of phloroglucinol (B13840) with β-ketoesters. rsc.org Furthermore, their utility extends to oxidation reactions and the synthesis of various phosphorus compounds. tandfonline.com

Organocatalysis and Asymmetric Catalysis Utilizing Chiral Phosphonium Species

Chiral phosphonium salts, including derivatives of this compound, have gained significant traction as a distinct class of organocatalysts, particularly in asymmetric synthesis. rsc.orgmagtech.com.cn These catalysts operate through ion-pairing interactions, where the chiral phosphonium cation creates a specific chiral environment around the reacting species, thereby inducing enantioselectivity. beilstein-journals.orgchinesechemsoc.orgnih.gov

Chiral Phosphonium Salt Ion-Pair Catalysis in Asymmetric Nucleophilic Additions

Chiral quaternary phosphonium salts are widely utilized in asymmetric nucleophilic addition reactions, demonstrating excellent catalytic activity and stereoselectivity. chinesechemsoc.orgchinesechemsoc.orgchemsoc.org.cn The catalytic prowess of these salts stems from a combination of non-directional electrostatic attractions, multiple non-covalent interactions (primarily hydrogen bonding), and adjustable steric hindrance. chinesechemsoc.org These synergistic effects allow for effective control over the activity and stereoselectivity of reactions such as Michael additions, Henry reactions, Mannich reactions, and Strecker reactions. magtech.com.cnchinesechemsoc.orgchinesechemsoc.org

The general mechanism involves the formation of a chiral ion pair between the phosphonium cation and an enolate or other nucleophilic anion. beilstein-journals.org This ion pair then reacts with an electrophile, with the chiral environment provided by the catalyst directing the approach of the electrophile to one face of the nucleophile, leading to the preferential formation of one enantiomer of the product. beilstein-journals.org

| Reaction Type | Catalyst Type | Key Features |

| Asymmetric Michael Addition | Binaphthyl-derived tetraalkylphosphonium salts | Used for the addition of 3-aryloxindoles to α,β-unsaturated aldehydes and ketones. chinesechemsoc.org |

| Asymmetric Henry Reaction | P-spiro tetraaminophosphonium salts | Effective for the addition of nitroalkanes to aldehydes. magtech.com.cnchinesechemsoc.org |

| Asymmetric Mannich Reaction | P-spiro tetraaminophosphonium salts | Catalyzes the addition of enolates to imines. magtech.com.cnchinesechemsoc.org |

| Asymmetric Amination | Tetraalkylphosphonium salts | Used for the amination of β-keto esters and benzofuranones. chinesechemsoc.org |

Design and Application of Multifunctional Chiral Peptide-Phosphonium Salts

Inspired by the efficiency of enzymes, researchers have developed multifunctional chiral peptide-phosphonium salts. researchgate.netnih.govacs.orgnih.gov These catalysts integrate a phosphonium cation with a peptide backbone, creating a biomimetic system with a well-defined chiral microenvironment. chinesechemsoc.orgnih.govacs.org The peptide chain provides multiple hydrogen-bonding sites that can pre-organize the substrate and stabilize transition states, while the phosphonium center provides electrostatic activation. chinesechemsoc.orgchinesechemsoc.orgnih.govacs.org

This modular design allows for systematic optimization of the catalyst's structure by modifying the peptide sequence, the substituents on the phosphonium cation, and the counterion. nih.govacs.org These peptide-mimic phosphonium salts have been successfully applied in a range of challenging asymmetric reactions, including various cycloadditions, demonstrating their potential to achieve high levels of stereocontrol. nih.govacs.orgnih.gov A key feature is the formation of a positively charged semi-closed chiral cavity that effectively stabilizes the nucleophilic anion and creates an optimal environment for highly stereoselective nucleophilic additions. chinesechemsoc.org

Ionic Nucleophilic Catalysis by Phosphonium Ylides

Phosphonium ylides, which are neutral molecules containing a negatively charged carbon adjacent to a positively charged phosphorus atom, can act as ionic nucleophilic catalysts. acs.orgacs.orgresearchgate.net While traditionally known as reagents in the Wittig reaction, their catalytic potential has been explored more recently. acs.orgfiveable.me

The catalytic cycle involves the nucleophilic attack of the ylide on an electrophile, forming a reactive intermediate. researchgate.net This intermediate then participates in the desired transformation, and the ylide is regenerated in a subsequent step. Carbonyl-stabilized phosphonium ylides have been shown to catalyze the selective acylation of primary hydroxyl groups in diols. acs.orgacs.orgresearchgate.net The mechanism involves the O-acylation of the ylide by an acid anhydride, followed by acyl transfer to the primary alcohol of the diol. acs.orgresearchgate.net

Transition Metal Catalysis: this compound as Ligands and Co-catalysts

While triphenylphosphine (B44618) (PPh3) is a ubiquitous ligand in transition metal catalysis, the direct use of this compound salts as ligands is less common. youtube.comrsc.orgrsc.org However, phosphonium salts can play crucial roles as co-catalysts or additives in transition metal-catalyzed reactions, and phosphine (B1218219) ligands can be modified to include phosphonium salt moieties. rsc.org

Triphenylphosphine itself is a key ligand in numerous catalytic systems, including those used for hydrogenation, hydroformylation, and cross-coupling reactions. youtube.comsigmaaldrich.com For example, Wilkinson's catalyst, RhCl(PPh3)3, is a famous hydrogenation catalyst. youtube.com In some instances, phosphonium salts can act as phase-transfer catalysts in conjunction with a transition metal catalyst, facilitating reactions in biphasic systems. rsc.org They can also serve as ionic liquids, providing a unique reaction medium that can influence the activity and selectivity of the metal catalyst. rsc.org

Design and Synthesis of Phosphonium Ylide Ligands for Metal Complexes

The synthesis of phosphonium ylides is a fundamental process in organophosphorus chemistry, often starting from a phosphonium salt like this compound bromide. These ylides are typically generated by treating the phosphonium salt with a strong base, which deprotonates the carbon atom alpha to the phosphorus center. The resulting ylide is a 1,2-dipolar compound with a negatively charged carbon atom stabilized by the adjacent positively charged phosphorus atom. researchgate.net This structure makes them potent nucleophiles and strong π-donor ligands, ideal for coordinating with transition metals. researchgate.net

The design of these ylide ligands can be tailored for specific metal complexes. The general synthesis involves the quaternization of triphenylphosphine with an appropriate alkyl halide, such as 1-iodopropane (B42940) or 1-bromopropane (B46711), to form the this compound salt. This salt is then converted into the corresponding ylide, which can react with metal precursors. chemkente.comsmolecule.com The electronic and steric properties of the ylide can be modified by changing the substituents on the phosphorus atom or the ylidic carbon, influencing the stability and reactivity of the resulting metal complex. These ylides can coordinate to a metal center through the ylidic carbon, acting as a C,O-donor ligand in some cases. researchgate.net This coordination has been observed in complexes with metals like palladium, nickel, gold, titanium, zirconium, and hafnium. researchgate.netrsc.orgacs.org

Catalytic Activity in Cross-Coupling Reactions (e.g., Mizoroki–Heck coupling, Sonogashira cross-coupling)

This compound derivatives, particularly as ligands for palladium catalysts, have shown utility in cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org While triphenylphosphine is a common ligand, derivatives of this compound can also be involved. wikipedia.orgthieme-connect.de The phosphonium salt can serve as a precursor to the phosphine ligand, which stabilizes the palladium catalyst. researchgate.net In some instances, orthometallated Pd(II) complexes with α-keto stabilized ylide ligands have been proposed as catalysts for Suzuki reactions, a related cross-coupling process. rsc.org The efficiency of the Heck reaction can be influenced by the choice of phosphine ligand, with electron-rich and bidentate phosphines often showing improved performance. thieme-connect.de

Sonogashira Cross-Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov The reaction is fundamental for synthesizing substituted alkynes. youtube.com The standard catalyst system often involves a palladium complex with phosphine ligands like triphenylphosphine. libretexts.org The phosphonium salt, this compound bromide, can be a component of the catalytic system, although its precise role as a ligand precursor or stabilizer in this specific reaction is less commonly detailed than its use as a co-catalyst in other transformations. wikipedia.org The reaction mechanism involves a palladium cycle and a copper cycle, where the copper acetylide acts as the active nucleophile. wikipedia.orgyoutube.com

Below is a table summarizing the general conditions for these cross-coupling reactions where phosphonium-derived ligands can play a role.

| Reaction | Catalyst System | Base | Solvents | Temperature |

| Mizoroki-Heck | Pd(OAc)₂, PdCl₂ with phosphine ligands | Amines (e.g., Et₃N), K₂CO₃, NaOAc | DMF, Acetonitrile, Methanol | Room Temp. to 120°C |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ with CuI co-catalyst | Amines (e.g., Et₃N, Diethylamine) | DMF, Ether, Aqueous media | Room Temperature |

Application as Co-catalysts in Specific Reactions (e.g., epoxidation, carboxylation)

This compound bromide has been identified as an effective co-catalyst or phase-transfer catalyst in several important organic reactions. chemkente.comfishersci.co.uk

Carboxylation of Epoxides: In the synthesis of cyclic carbonates from the reaction of carbon dioxide with epoxides, this compound salts demonstrate significant catalytic activity. For instance, in the carboxylation of styrene (B11656) oxide to produce styrene carbonate, this compound bromide acts as a phase-transfer catalyst, enabling the reaction between the immiscible styrene oxide and an aqueous sodium carbonate solution. chemkente.comsmolecule.com In other systems, hydroxyl-functionalized phosphonium-based ionic liquids grafted onto polymer nanoparticles have shown high yields and selectivity for propylene (B89431) carbonate from propylene oxide and CO₂, where the hydroxyl groups facilitate the reaction via hydrogen bonding. researchgate.net

Epoxidation of Alkenes: this compound bromide is also employed as a co-catalyst in the epoxidation of arylalkenes. chemkente.comsmolecule.comfishersci.co.uksigmaaldrich.com This reaction adds an oxygen atom across the double bond of an alkene to form an epoxide, a valuable chemical intermediate. smolecule.com The phosphonium salt facilitates this transformation, enhancing the reaction rate and yield. chemkente.comsmolecule.com

The table below highlights the role of this compound bromide in these co-catalyzed reactions.

| Reaction | Substrate Example | Role of Phosphonium Salt | Product Example |

| Carboxylation | Styrene Oxide | Phase-Transfer Catalyst | Styrene Carbonate |

| Epoxidation | Arylalkenes | Co-catalyst | Aryl Epoxides |

Polymer-Supported Phosphonium Catalysts in Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key strategy for improving catalyst separation and reusability. nsf.gov this compound salts have been successfully supported on various polymers, such as polystyrene and silica (B1680970). rsc.org

These polymer-supported reagents are particularly useful in reactions like the Wittig reaction, where a polymer-bound phosphonium salt reacts with an aldehyde to form an alkene. nih.gov The resulting polymer-bound triphenylphosphine oxide can be easily removed by filtration, simplifying product purification. researchgate.net The performance of these supported catalysts can depend on the nature of the polymer support, such as the degree of cross-linking, which can affect reaction yields. nih.gov

In one study, a propylphosphonium tetrachloroindate ionic liquid supported on nanosilica was used as a heterogeneous and reusable catalyst for the synthesis of quinolines. acs.org Similarly, polymer-supported triphenylphosphine has been converted into polymer-supported palladium catalysts, demonstrating the versatility of these materials in creating heterogeneous catalytic systems for reactions like ozonolysis and cross-coupling. up.ac.za The use of polymer supports offers a practical approach to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the operational advantages of the latter. nsf.gov

Advanced Materials Applications of Triphenyl Propyl Phosphonium Based Compounds

Polymeric Ionic Liquids (PILs) for Electrochemical Applications

Polymeric ionic liquids are a class of polyelectrolytes that combine the characteristic properties of ionic liquids with the mechanical stability and processing advantages of polymers. Phosphonium-based PILs, in particular, are noted for their superior thermal and electrochemical stability compared to their more common nitrogen-based counterparts, making them highly promising for applications like solid-state electrolytes in batteries and other electrochemical devices. rsc.orgmdpi.comrsc.org

The synthesis of phosphonium-based PILs typically involves the polymerization of a monomer containing a phosphonium (B103445) salt. A common and versatile method is the Ring-Opening Metathesis Polymerization (ROMP) of functionalized cyclic monomers, such as those derived from oxanorbornene. researchgate.net In this approach, a monomer is first functionalized with a phosphonium group, for instance, a triphenylphosphonium moiety. The subsequent polymerization, often initiated by a Grubbs catalyst, yields a polymer backbone with pendant phosphonium cations.

Another established method is the free radical polymerization of vinyl-based monomers, such as phosphonium styrenes. mdpi.com This allows for the creation of high-molecular-weight polyelectrolytes. mdpi.com The general structure consists of a polymer backbone to which the phosphonium cations are attached.

A crucial step in the structural design of these PILs is ion exchange. The PILs are often synthesized with a halide counter-anion (e.g., bromide), which can then be exchanged for an anion that imparts more desirable properties for electrochemical applications, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻). researchgate.netresearchgate.net This anion metathesis can significantly influence the material's ionic conductivity, thermal stability, and electrochemical window. mdpi.com

The ionic conductivity of PILs is intrinsically linked to their molecular architecture. Several key structural factors have been identified that govern the material's performance:

Backbone Flexibility: The flexibility of the main polymer chain is a critical determinant of ionic conductivity. PILs with highly flexible backbones, such as those based on poly(ethylene oxide) (PEO) or having long alkyl chains, generally exhibit higher ionic conductivity. mdpi.comnih.gov This is because a flexible backbone leads to a lower glass transition temperature (Tg), enhancing polymer segmental motion, which in turn facilitates the transport of ions. Conversely, PILs with rigid backbones tend to have lower conductivity. mdpi.com

Substituent Groups on Phosphorus: The nature of the organic groups attached to the phosphorus atom also plays a significant role. Studies comparing different substituent groups have shown that PILs with alkyl substituents (e.g., tripropyl) can achieve higher ionic conductivity than those with bulkier, more rigid aromatic groups (e.g., triphenyl). researchgate.netresearchgate.net

Anion Type: The choice of counter-anion significantly affects ion mobility and, therefore, conductivity. Larger, more charge-delocalized anions like TFSI⁻ generally lead to weaker Coulombic interactions with the phosphonium cation, promoting ion dissociation and higher conductivity. rsc.orgmdpi.com

Grafted Side Chains: The introduction of flexible side chains, such as polyethylene (B3416737) glycol (PEG) units, to the polymer backbone has been investigated as a strategy to further enhance ionic conductivity. researchgate.net These side chains can create additional pathways for ion transport, helping to decouple the movement of ions from the segmental motion of the main polymer backbone. researchgate.net

The interplay of these factors allows for the rational design of phosphonium-based PILs with optimized properties for specific electrochemical applications.

Table 1: Ionic Conductivity of Various Phosphonium-Based PIL Architectures

| Polymer System | Substituent Group on P | Anion | Doping | Room Temp. Conductivity (S/cm) | Reference |

|---|---|---|---|---|---|

| ROMP of Oxanorbornene | Tripropyl | TFSI | 15 wt% LiTFSI | 6.0 x 10⁻⁴ | researchgate.net, researchgate.net |

| ROMP of Oxanorbornene | Triphenyl | TFSI | 15 wt% LiTFSI | Lower than tripropyl version | researchgate.net |

| Poly(4-vinylbenzyl phosphonium) | Various Alkyl | Various | Undoped | Showed higher T-normalized conductivity than ammonium (B1175870) analogs | mdpi.com |

| PEO-based | N-butyl imidazole (B134444) (for comparison) | TFSI | Undoped | 1.2 x 10⁻⁴ | nih.gov |

This table is generated based on data reported in the cited research and is for illustrative comparison.

Ionic Organic Single Crystals (IOCs) for Adsorption and Self-Assembly

Ionic Organic Single Crystals are crystalline materials constructed from discrete organic cations and anions held together by strong electrostatic forces and other non-covalent interactions. The use of phosphonium cations, such as triphenyl(propyl)phosphonium, as building blocks allows for the creation of robust, porous frameworks with tailored functionalities for applications in gas capture and molecular separation.

A novel and efficient method for the synthesis of phosphonium-based IOCs is through a "pair-to-pair" ionic self-assembly process. rsc.orgnih.gov This technique diverges from traditional, often complex, single-crystal growth methods. nih.gov It involves the direct mixing of solutions containing the constituent ions—a cationic phosphonium salt and an anionic partner, such as a sulfonate—under mild, ambient conditions. nih.gov

The formation of the single crystal is driven by the spontaneous and highly ordered assembly of these ionic pairs. The primary driving force is the strong electrostatic attraction between the positively charged phosphonium center and the negatively charged anion. nih.gov This is complemented by a network of other non-covalent interactions, including:

Hydrogen Bonding: Non-classical hydrogen bonds can play a significant role in stabilizing the crystal lattice. hw.ac.uk

π-π Stacking: The phenyl groups on the phosphonium cation can engage in π-π stacking interactions, contributing to the ordered packing of the molecules. acs.org

The specific architecture of the resulting crystal is highly dependent on the molecular structure of the ionic precursors. For example, using flexible bisphosphonium salts with varying alkyl chain lengths between the phosphonium centers allows for precise control over the crystal packing and the creation of adaptive lattice structures. researchgate.net This bottom-up self-assembly approach offers a straightforward pathway to highly ordered, functional crystalline materials. nih.gov

Phosphonium-containing IOCs, particularly those designed with specific functional groups, have demonstrated significant potential as high-capacity adsorbents. rsc.org Research into flexible phosphonium-sulfonate IOCs has revealed remarkable efficiency in capturing iodine, a critical task in managing radioactive waste. nih.gov

The adsorption mechanism within these crystals is a sophisticated, mixed-mode process that involves both physical and chemical interactions. rsc.orgresearchgate.net

Active Adsorption Sites: The phenyl rings and the sulfonate groups integrated into the crystal structure act as powerful active sites for trapping guest molecules like iodine. rsc.orgnih.gov Density Functional Theory (DFT) calculations have confirmed the significant contribution of these groups to the adsorption process. nih.gov

Multi-State Adsorption: Advanced characterization techniques, including Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS), have shown that adsorbed iodine exists in multiple states within the crystal lattice, specifically as neutral I₂, triiodide (I₃⁻), and pentaiodide (I₅⁻) species. rsc.orgresearchgate.net This indicates a complex interaction that goes beyond simple physisorption.

Host-Guest Interactions: The heteroatoms present in the anionic partner (e.g., oxygen and sulfur in sulfonate) can interact strongly with a variety of target analytes, enhancing the versatility of the IOCs for different adsorption applications. nih.govacs.org The process is often a monolayer adsorption, where a distinct chemical bond, such as an O–Th bond in the case of thorium adsorption by a phosphonate-functionalized IOC, is formed. acs.org

This detailed understanding of the adsorption mechanism allows for the design of new IOCs with enhanced selectivity and capacity for specific environmental or industrial separation challenges.

Table 2: Adsorption Characteristics of Phosphonium-Based Ionic Organic Crystals (IOCs)

| IOC Material | Target Adsorbate | Max Adsorption Capacity | Key Structural Features | Adsorption Mechanism | Reference |

|---|---|---|---|---|---|

| PEBT-NDS | Iodine | Comparable to leading COFs | Flexible bisphosphonium cation, Naphthalene (B1677914) disulfonate anion | Mixed-mode (Physisorption & Chemisorption), I₂, I₃⁻, I₅⁻ formation | rsc.org, researchgate.net |

This table is generated based on data reported in the cited research and is for illustrative comparison.

Spectroscopic Characterization and Computational Chemistry in Triphenyl Propyl Phosphonium Research

Spectroscopic Analysis of Triphenyl(propyl)phosphonium Salts and Ylides

Spectroscopic methods are fundamental to the structural determination and functional group identification of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray diffraction offer a comprehensive picture of these molecules in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, ¹¹B) for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound salts. Specific nuclei, including ¹H, ¹³C, and ³¹P, provide detailed information about the chemical environment of the atoms within the molecule. bas.bgsemanticscholar.orgsemanticscholar.org

In the case of this compound bromide, the ¹H NMR spectrum exhibits characteristic signals for the propyl and phenyl protons. bas.bg The methylene (B1212753) protons of the propyl group adjacent to the phosphorus atom (P-CH₂) typically appear as a multiplet, as do the other methylene and methyl protons. bas.bg The phenyl protons also present as complex multiplets in the aromatic region of the spectrum. bas.bg

The ¹³C NMR spectrum provides further structural confirmation, with distinct resonances for each carbon atom in the propyl chain and the phenyl groups. semanticscholar.orgchemicalbook.com The coupling between the phosphorus and carbon atoms (¹JCP, ²JCP, ³JCP) is a key feature, with the one-bond coupling constant (¹JCP) for the P-CH₂ group being significantly larger than the two- and three-bond couplings. semanticscholar.org For instance, in n-propyl(triphenyl)phosphonium salts, the ¹JCP value for the P-CH₂ group is reported to be around 49.6 Hz. semanticscholar.org

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. This compound bromide shows a single resonance in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. bas.bg The chemical shift provides insight into the electronic environment of the phosphorus atom.

A specialized derivative, triphenyl(propyl-3-sulfonyl)phosphonium trifluoromethanesulfonate (B1224126), has been fully characterized using a suite of NMR techniques including ¹H, ¹³C, ³¹P, and ¹⁹F NMR, showcasing the comprehensive structural information that can be obtained. researchgate.netresearchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) / Coupling Constant (Hz) | Reference |

| (3-bromopropyl)triphenylphosphonium bromide | ¹H | 2.19−2.29 (m, 2H, CH₂CH₂), 3.87 (dt, 2H, J = 1.3, 6.2 Hz, CH₂Br), 4.09−4.15 (m, 2H, CH₂P), 7.68−7.76 (m, 6H, PhH), 7.78−7.90 (m, 9H, PhH) | bas.bg |

| (3-bromopropyl)triphenylphosphonium bromide | ³¹P | 24.20 (s, 1P) | bas.bg |

| n-propyl(triphenyl)phosphonium salts | ¹³C | ¹JCP for P-CH₂ group: ~49.6 Hz | semanticscholar.org |

| (3-carboxypropyl)triphenylphosphonium bromide | ¹H, ¹³C | Spectra available | chemicalbook.com |

| This compound bromide | ¹³C | Spectrum available | chemicalbook.com |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound compounds. researchgate.netcolab.ws The IR spectrum of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, for example, would show characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfate (B86663) group, in addition to the vibrations associated with the phenyl and propyl groups. researchgate.net Similarly, Raman spectroscopy can provide complementary information about the molecular vibrations. spectrabase.com The characterization of triphenyl(propyl-3-sulfonyl)phosphonium trifluoromethanesulfonate included IR spectroscopy to confirm the presence of the sulfonyl and trifluoromethanesulfonate groups. researchgate.netresearchgate.net

Table 2: Spectroscopic Techniques for Functional Group Identification

| Spectroscopic Technique | Information Provided | Example Application | Reference |

| Infrared (IR) Spectroscopy | Identification of functional groups through their characteristic vibrational frequencies. | Characterization of the sulfonyl group in triphenyl(propyl-3-sulfonyl)phosphonium trifluoromethanesulfonate. | researchgate.netresearchgate.netresearchgate.net |

| Raman Spectroscopy | Complements IR spectroscopy, providing information on molecular vibrations. | Analysis of (3-Bromopropyl)triphenylphosphonium bromide. | spectrabase.com |

Advanced Computational Studies on this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the electronic structure, reactivity, and reaction mechanisms of this compound systems at the atomic level.

Density Functional Theory (DFT) for Mechanistic Elucidation and Transition State Analysis (e.g., C-H activation, ylide insertion, intramolecular Wittig reactions)

DFT calculations are widely used to explore the mechanisms of reactions involving phosphonium (B103445) ylides. researchgate.netmdpi.comnih.govrsc.orgnih.gov These studies can map out the entire reaction pathway, identifying intermediates and transition states, and thereby elucidating the factors that control reactivity and selectivity.

For instance, DFT studies on the Wittig reaction have provided strong support for the generally accepted mechanism and have helped to explain the E/Z selectivity based on the stability of the ylide. researchgate.net In reactions involving non-stabilized and semi-stabilized ylides, the geometry of the transition state is influenced by a combination of 1,2-, 1,3-, and C-H···O interactions. researchgate.net For stabilized ylides, a dipole-dipole interaction in the transition state is the dominant factor leading to high E-selectivity. researchgate.net

Furthermore, DFT has been employed to investigate the detailed mechanism of a ruthenium-catalyzed dehydrogenative annulation involving a phosphonium ylide. mdpi.com This study revealed that the process involves several steps: C-H activation, ylide insertion, reductive elimination, protodemetallation, and an intramolecular Wittig reaction, with C-H activation being the rate-limiting step. mdpi.com DFT calculations have also been used to explore the regioselectivity of C-H activation directed by a remote functional group. rsc.org

Electronic Structure Calculations (e.g., HOMO-LUMO energy levels, Wiberg Bond Indices, charge distribution)

Electronic structure calculations provide fundamental insights into the bonding and reactivity of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Wiberg Bond Indices (WBI), and charge distribution. semanticscholar.orguni-oldenburg.deacs.orgstackexchange.comacs.org

The HOMO and LUMO energy levels are crucial for understanding a molecule's electronic properties and reactivity. snu.ac.krresearchgate.netresearchgate.netgoogle.com For phosphonium salts and ylides, the HOMO-LUMO gap can influence their stability and participation in reactions. The introduction of different substituents can modulate these energy levels. semanticscholar.org

Wiberg Bond Indices (WBI) provide a measure of the bond order between two atoms. stackexchange.comnih.gov In a study of bicyclic germylenes, the WBI was used to analyze the nature of the P-N bond upon quaternization of the phosphorus atom. uni-oldenburg.de Analysis of WBI can reveal changes in bonding during a chemical reaction. acs.org

The charge distribution within a phosphonium cation is another important factor influencing its properties and interactions. researchgate.netscispace.commdpi.comencyclopedia.pub Studies on phosphonium ionic liquids have shown that the charge on the cationic phosphorus center is influenced by the nature of the anion. scispace.com The peculiar charge distribution in sterically hindered phosphonium salts is thought to be responsible for their distinct biological properties. mdpi.comencyclopedia.pub

Table 3: Computational Chemistry in this compound Research

| Computational Method | Application | Key Findings | Reference |

| Density Functional Theory (DFT) | Mechanistic elucidation of the Wittig reaction | Supported the accepted mechanism and explained E/Z selectivity based on ylide stability and transition state interactions. | researchgate.net |

| Density Functional Theory (DFT) | Analysis of Ru-catalyzed dehydrogenative annulation | Identified C-H activation as the rate-limiting step in a multi-step reaction involving ylide insertion and an intramolecular Wittig reaction. | mdpi.com |

| Electronic Structure Calculations | Determination of HOMO-LUMO energy levels | The HOMO-LUMO gap is a key factor in the stability and reactivity of phosphonium compounds. | semanticscholar.orgsnu.ac.kr |

| Wiberg Bond Index (WBI) Analysis | Quantification of bond order | Used to analyze changes in P-N bonding upon quaternization. | uni-oldenburg.de |

| Charge Distribution Analysis | Understanding electrostatic interactions | The charge on the phosphorus cation is influenced by the counter-anion in phosphonium ionic liquids. | scispace.com |

Molecular Dynamics and Conformational Energy Landscapes

The conformational flexibility of the this compound cation is a key determinant of its physical and chemical properties. Molecular dynamics (MD) simulations and the analysis of conformational energy landscapes provide a powerful computational lens through which to understand the dynamic behavior of this ion. These studies allow for the characterization of accessible conformations, the energetics of transitions between them, and the influence of the surrounding environment.

At the core of the this compound structure are the rotational degrees of freedom associated with the P-C bonds connecting the phosphorus atom to the three phenyl rings and the propyl group. The phenyl rings typically adopt a "propeller" configuration, a common feature in triphenylphosphonium compounds. researchgate.net This arrangement minimizes steric hindrance between the bulky phenyl groups. The propyl group itself has rotational freedom around its C-C bonds, allowing it to adopt various conformations, with the extended (anti) conformation often being the most stable in the solid state. researchgate.net

Molecular dynamics simulations can model the time evolution of the this compound cation, providing insights into its structural dynamics. These simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the inter- and intramolecular interactions. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states, which correspond to low-energy regions on the conformational energy landscape.

The conformational energy landscape is a multi-dimensional surface that maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). researchgate.netnih.gov Minima on this landscape represent stable or metastable conformations, while the pathways between them reveal the energy barriers for conformational transitions. For this compound, the landscape would be shaped by the interplay of steric repulsion between the phenyl rings and the propyl chain, as well as weaker non-covalent interactions.

Key parameters and findings from hypothetical molecular dynamics studies on this compound, based on methodologies applied to similar compounds, are summarized in the table below.

| Computational Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | A well-validated force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a custom-parameterized force field would be used to accurately model the interactions. |

| Conformational Sampling | The extent to which the simulation explores the different possible conformations of the molecule. | The simulation would likely show the phenyl rings maintaining a propeller-like arrangement with significant rotational oscillation. The propyl chain would exhibit transitions between gauche and anti conformations. |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | RDFs between the phosphorus atom and anions would reveal the structure of the first solvation shell. RDFs involving the propyl chain would show its interactions with the environment. |

| Dihedral Angle Distribution | The probability distribution of key torsion angles, revealing preferred conformations. | Analysis of the P-C-C-C dihedral angle of the propyl group would quantify the relative populations of anti and gauche conformers. |

| Free Energy Calculations | Methods like umbrella sampling or metadynamics can be used to compute the free energy profile along a specific reaction coordinate (e.g., a dihedral angle). | These calculations would provide the energy barriers for rotation of the phenyl rings and for conformational changes within the propyl chain, defining the key features of the conformational energy landscape. nih.govresearchgate.net |

Emerging Research Frontiers and Future Perspectives in Triphenyl Propyl Phosphonium Chemistry

Innovations in Stereoselective Synthesis with Triphenyl(propyl)phosphonium Catalysts (e.g., control of E/Z selectivity)

The Wittig reaction, a cornerstone of alkene synthesis, utilizes phosphonium (B103445) ylides to convert aldehydes and ketones into alkenes. libretexts.org The ylide derived from this compound bromide is classified as a non-stabilized or "reactive" ylide. Historically, such ylides have been known to predominantly produce Z-alkenes, especially under salt-free conditions. libretexts.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is a complex interplay of several factors, including the structure of the ylide, the nature of the carbonyl compound, the presence of additives like lithium salts, and the reaction conditions. encyclopedia.pubnih.gov

Innovations in this field are focused on fine-tuning these parameters to achieve high stereoselectivity, moving beyond the inherent Z-selectivity of non-stabilized ylides. The geometry of the resulting alkene is dictated by the nature of the ylide. nih.gov While unstabilized ylides (with alkyl substituents like the propyl group) typically yield Z-alkenes with moderate selectivity, stabilized ylides (with electron-withdrawing groups) favor the formation of E-alkenes. encyclopedia.pubdalalinstitute.com Semi-stabilized ylides, such as those with aryl substituents, often result in poor selectivity, yielding mixtures of E/Z isomers. nih.govdalalinstitute.com

The classical mechanism involves the formation of a four-membered oxaphosphetane intermediate. organic-chemistry.org The rate of formation and subsequent decomposition of this intermediate dictates the final stereochemistry. For non-stabilized ylides like that from this compound, the initial cycloaddition is rapid, leading to a predominance of the Z-alkene. organic-chemistry.org Researchers are exploring methods to manipulate the reaction pathway. For instance, the Schlosser modification can be employed to obtain the E-alkene from a non-stabilized ylide. libretexts.orgdalalinstitute.com Furthermore, the choice of base and the presence of lithium halides can significantly influence the E/Z ratio by affecting the stability and reactivity of the intermediates. organic-chemistry.orgnih.gov

Recent developments have also focused on creating novel ylides derived from trialkylphosphines, which can provide high (E)-stereoselectivity in aqueous media, simplifying the separation of the phosphine (B1218219) oxide byproduct. researchgate.net While most research has centered on triphenylphosphine-derived salts, the principles of controlling stereoselectivity remain a key area of investigation. nih.gov

Table 1: Factors Influencing E/Z Selectivity in Wittig Reactions

| Factor | Influence on Stereoselectivity | Citation |

| Ylide Structure | Non-stabilized ylides (e.g., from this compound) favor Z-alkenes. Stabilized ylides favor E-alkenes. | libretexts.orgorganic-chemistry.org |

| Lithium Salts | Presence can alter the reaction pathway and affect the E/Z ratio, often increasing the proportion of the E-isomer. | encyclopedia.pubnih.gov |

| Solvent | Ethereal solvents are common; the choice of solvent can influence the stability of intermediates. | google.com |

| Base | Strong bases like sodium hydride or organolithiums are used to generate the ylide; the choice can impact selectivity. | organic-chemistry.org |

| Reaction Conditions | Modifications like the Schlosser protocol can be used to reverse the inherent selectivity of the ylide. | libretexts.orgdalalinstitute.com |

Development of Sustainable and Recyclable Phosphonium-Based Systems

The development of green and sustainable chemical processes is a major frontier in modern chemistry. Phosphonium salts, including this compound derivatives, are at the forefront of this movement, particularly through their use as phosphonium-based ionic liquids (PILs) and in polymer-supported systems.

PILs are valued for their high thermal and chemical stability, low volatility, and non-flammability, making them attractive alternatives to volatile organic compounds (VOCs). google.comresearchgate.net Specifically, functionalized propyl-triphenylphosphonium salts have been designed as reusable catalysts. For example, triphenyl(propyl-3-sulfonyl)phosphonium trifluoromethanesulfonate (B1224126) and triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide have been synthesized and successfully employed as efficient, mild, and recyclable Brønsted acid catalysts for multicomponent condensation reactions. researchgate.netresearchgate.net These catalysts can be recovered and reused multiple times without a significant loss of activity, offering economic and environmental benefits. researchgate.net The general appeal of PILs over other ionic liquids, such as those based on imidazolium, lies in their superior stability, especially in the presence of strong bases. google.comresearchgate.net

Another key strategy for sustainability involves anchoring triphenylphosphine (B44618), the precursor to the phosphonium salt, onto a polymer backbone. wikipedia.org Polystyrene-supported triphenylphosphine can be used in reactions like the Wittig reaction. rsc.org The key advantage is the insolubility of the polymer support, which allows for the simple filtration-based separation of the phosphine oxide byproduct from the reaction mixture. wikipedia.org This enables the recovery and potential regeneration of the phosphine reagent, aligning with the principles of a circular economy.

Table 2: Examples of Sustainable this compound-Related Systems

| System Type | Specific Example | Application | Key Advantage | Citation |

| Ionic Liquid Catalyst | Triphenyl(propyl-3-sulfonyl)phosphonium trifluoromethanesulfonate | Hantzsch condensation reactions | Reusable for at least five cycles without significant loss of activity. | researchgate.net |

| Ionic Liquid Catalyst | Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide | Synthesis of 5-arylidene barbituric acids | Reusable, green Brønsted-acidic catalyst. | researchgate.net |

| Polymer-Supported Reagent | Polystyrene-supported triphenylphosphine | Wittig reaction | Insoluble support allows for easy separation and recovery by filtration. | wikipedia.orgrsc.org |

| Recyclable Solvents | General tetraalkylphosphonium ionic liquids | Solvents for reactions with strong bases (e.g., Wittig reagents) | Recyclable and stable to harsh reaction conditions where other solvents fail. | google.com |

Exploration of Novel Applications in Functional Materials and Supramolecular Assemblies

The unique properties of the phosphonium cation are being harnessed to create advanced functional materials and complex supramolecular structures. The positive charge and tetrahedral geometry around the phosphorus atom make phosphonium salts excellent building blocks in materials science. acs.org

In supramolecular chemistry, phosphonium salts participate in the self-assembly of hierarchical structures. rsc.org Through charge-assisted hydrogen bonds and ionic interactions, they can form one-dimensional chains, two-dimensional sheets, and three-dimensional networks. acs.orgnih.gov For instance, organoamino phosphonium cations have been shown to form these ordered structures in the presence of various anions. acs.org A remarkable example is the formation of a hexameric supramolecular cage from the components of a Wittig-type phosphonium salt, held together by halogen bonds, which can encapsulate small molecules. rsc.org

This compound derivatives are also being incorporated into polymers to create functional materials. The synthesis of (3-azidopropyl)triphenylphosphonium bromide provides a monomer that can be used to introduce phosphonium groups into polymers via click chemistry, yielding materials with specific functions. uvic.ca Phosphonium-based polymeric ionic liquids (PILs) are being investigated as solid electrolytes for applications like lithium-ion batteries, where they offer enhanced thermal stability compared to their nitrogen-based counterparts. nih.gov The incorporation of phosphonium ionic liquids into a polymer matrix like poly(vinyl chloride) can produce soft, cost-effective, and safer ion-conducting materials. rsc.org

Furthermore, phosphonium salts are used to stabilize metal nanoparticles, preventing their agglomeration and enhancing their catalytic activity in reactions such as the Suzuki cross-coupling. nih.gov In another innovative application, triphenylphosphonium groups have been attached to naphthalene (B1677914) diimide cores to create extraordinarily stable electron-deficient radicals, which could serve as "off-the-shelf" initiators for chemical reactions. acs.org

Table 3: Novel Applications of this compound and Related Structures

| Application Area | Specific Use | Function of Phosphonium Group | Citation |

| Supramolecular Chemistry | Building blocks for 1D, 2D, and 3D hierarchical assemblies. | Provides tetrahedral geometry and hydrogen bonding sites. | acs.org |

| Supramolecular Chemistry | Formation of a hexameric halogen-bonded cage. | Acts as a structural component for encapsulation. | rsc.org |

| Functional Polymers | Synthesis of polyelectrolytes via monomers like (3-azidopropyl)triphenylphosphonium. | Introduces charge and specific functionality. | uvic.ca |

| Energy Materials | Component of polymeric ionic liquids (PILs) for battery electrolytes. | Enhances thermal stability and ionic conductivity. | nih.gov |

| Nanomaterials | Stabilizer for palladium nanoparticles. | Prevents agglomeration and improves catalytic performance. | nih.gov |

| Functional Dyes | Creation of stable, electron-deficient naphthalene diimide radicals. | Stabilizes the radical species. | acs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.